molecular formula C22H28N2O3S B11350622 N-(3,5-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(3,5-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11350622
M. Wt: 400.5 g/mol
InChI Key: KRNPUVONMZCOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group and a methanesulfonyl group attached to a dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the carboxamide and methanesulfonyl groups through reactions with suitable reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-DIMETHYLPHENYL)PIPERIDINE-2-CARBOXAMIDE
  • N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-(3,5-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of N-(3,5-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O3S/c1-16-12-17(2)14-21(13-16)23-22(25)19-8-10-24(11-9-19)28(26,27)15-20-7-5-4-6-18(20)3/h4-7,12-14,19H,8-11,15H2,1-3H3,(H,23,25)

InChI Key

KRNPUVONMZCOPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.